molecular formula C23H51N2O5P B10786780 Sphinganine-1-phosphocholine

Sphinganine-1-phosphocholine

Cat. No.: B10786780
M. Wt: 466.6 g/mol
InChI Key: GSEOJHIBPQRSNH-XZOQPEGZSA-N
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Description

Sphinganine-1-phosphocholine is a phosphosphingolipid consisting of sphinganine with a phosphocholine group attached to its primary hydroxyl group . This compound is a significant member of the sphingolipid family, which plays crucial roles in cellular functions and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphinganine-1-phosphocholine can be synthesized through the phosphorylation of sphinganine. This process involves the use of sphingosine kinases, which catalyze the transfer of a phosphate group to sphinganine, forming sphinganine-1-phosphate. Subsequently, the phosphocholine group is attached to the sphinganine-1-phosphate to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using sphingosine kinases. These reactions are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Sphinganine-1-phosphocholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield this compound alcohol .

Scientific Research Applications

Sphinganine-1-phosphocholine has a wide range of scientific research applications, including:

Mechanism of Action

Sphinganine-1-phosphocholine exerts its effects through several molecular targets and pathways. It acts as a signaling molecule, regulating cell survival, differentiation, and migration. The compound interacts with specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular functions. These pathways include the activation of protein kinases and the modulation of gene expression .

Comparison with Similar Compounds

Sphinganine-1-phosphocholine is unique among sphingolipids due to its specific structure and functional properties. Similar compounds include:

Properties

Molecular Formula

C23H51N2O5P

Molecular Weight

466.6 g/mol

IUPAC Name

[(2S,3R)-2-amino-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3/t22-,23+/m0/s1

InChI Key

GSEOJHIBPQRSNH-XZOQPEGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

physical_description

Solid

Origin of Product

United States

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